molecular formula C15H24O6 B12895890 2-(2-(2-(2-(2-Methoxyphenoxy)ethoxy)ethoxy)ethoxy)ethanol CAS No. 77544-62-8

2-(2-(2-(2-(2-Methoxyphenoxy)ethoxy)ethoxy)ethoxy)ethanol

Cat. No.: B12895890
CAS No.: 77544-62-8
M. Wt: 300.35 g/mol
InChI Key: QTGXATSYZCDZCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(2-(2-(2-Methoxyphenoxy)ethoxy)ethoxy)ethoxy)ethanol is an organic compound with the molecular formula C11H24O6This compound is also known by other names such as Dowanol TMAT, Methoxytriethylene glycol, and Triethylene glycol monomethyl ether .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-(2-(2-Methoxyphenoxy)ethoxy)ethoxy)ethoxy)ethanol typically involves the reaction of 2-methoxyphenol with ethylene oxide in the presence of a base catalyst. The reaction proceeds through a series of ethoxylation steps, where ethylene oxide is added to the phenol group, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and precise control of reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-(2-(2-Methoxyphenoxy)ethoxy)ethoxy)ethoxy)ethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-(2-(2-(2-Methoxyphenoxy)ethoxy)ethoxy)ethoxy)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(2-(2-(2-Methoxyphenoxy)ethoxy)ethoxy)ethoxy)ethanol involves its interaction with various molecular targets and pathways. It can act as a surfactant, reducing surface tension and enhancing the solubility of other compounds. In biological systems, it may interact with cellular membranes and proteins, affecting their function and activity .

Comparison with Similar Compounds

Properties

CAS No.

77544-62-8

Molecular Formula

C15H24O6

Molecular Weight

300.35 g/mol

IUPAC Name

2-[2-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C15H24O6/c1-17-14-4-2-3-5-15(14)21-13-12-20-11-10-19-9-8-18-7-6-16/h2-5,16H,6-13H2,1H3

InChI Key

QTGXATSYZCDZCH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCOCCOCCOCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.